tert-butyl 3-bromo-6,7-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-5(4H)-carboxylate
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Overview
Description
Tert-butyl 3-bromo-6,7-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-5(4H)-carboxylate: is a chemical compound with the molecular formula C₁₀H₁₅BrN₄O₂ and a molecular weight of 303.16 g/mol. This compound is characterized by its bromine atom and the presence of a triazolopyrazine ring structure, which makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with readily available starting materials such as tert-butyl 6,7-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-5(4H)-carboxylate and a brominating agent.
Reaction Conditions: The bromination reaction is usually carried out in the presence of a strong brominating agent like N-bromosuccinimide (NBS) or bromine (Br₂) in a suitable solvent such as dichloromethane (DCM) or acetonitrile (MeCN).
Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions to achieve high yield and purity. This may include controlling temperature, reaction time, and the use of catalysts to enhance the bromination process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the bromine atom, leading to the formation of different reduced products.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound due to the presence of the bromine atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) .
Reduction: Typical reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) .
Substitution: Nucleophiles such as ammonia (NH₃) or alkyl halides are used in substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Amides, ethers, and other substituted derivatives.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block in the design of bioactive molecules, potentially influencing biological pathways and processes. Medicine: The compound is explored for its potential therapeutic properties, including its use in drug discovery and development. Industry: It finds applications in the production of specialty chemicals and materials due to its unique structural features.
Mechanism of Action
The mechanism by which tert-butyl 3-bromo-6,7-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-5(4H)-carboxylate exerts its effects depends on its molecular targets and pathways involved. The bromine atom can act as a leaving group in substitution reactions, while the triazolopyrazine ring can interact with various biological targets, influencing enzymatic activities and signaling pathways.
Comparison with Similar Compounds
Tert-butyl 6,7-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-5(4H)-carboxylate
Tert-butyl 3-chloro-6,7-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-5(4H)-carboxylate
Tert-butyl 3-iodo-6,7-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-5(4H)-carboxylate
Uniqueness: The presence of the bromine atom in tert-butyl 3-bromo-6,7-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-5(4H)-carboxylate
This compound's versatility and unique properties make it a valuable asset in various scientific and industrial fields
Properties
IUPAC Name |
tert-butyl 3-bromo-6,7-dihydro-4H-triazolo[1,5-a]pyrazine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN4O2/c1-10(2,3)17-9(16)14-4-5-15-7(6-14)8(11)12-13-15/h4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLJXWJWZHWZDCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C(=C(N=N2)Br)C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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